molecular formula C14H22BrN5O3 B13702748 tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13702748
M. Wt: 388.26 g/mol
InChI Key: LKULTXGCEFLBCA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrazole ring substituted with bromine, a carbamoyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Methylation: The methylamino group is added through a methylation reaction using a methylating agent like methyl iodide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    tert-Butyl Protection: Finally, the tert-butyl group is introduced to protect the carboxylate functionality, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of new pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(3-chloro-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(3-fluoro-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(3-iodo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate lies in its specific substitution pattern on the pyrazole ring. The presence of the bromine atom, carbamoyl group, and methylamino group in this particular arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKULTXGCEFLBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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